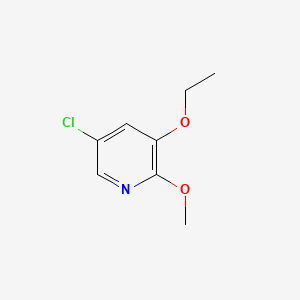

5-Chloro-3-ethoxy-2-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

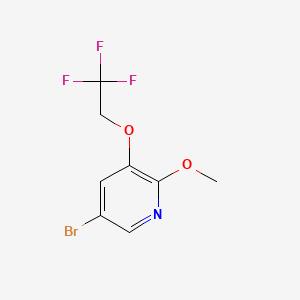

5-Chloro-3-ethoxy-2-methoxypyridine is a chemical compound with the molecular formula C8H10ClNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-ethoxy-2-methoxypyridine is represented by the InChI code: 1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 . The molecular weight of this compound is 187.63 .Physical And Chemical Properties Analysis

5-Chloro-3-ethoxy-2-methoxypyridine is a colorless to light yellow liquid . The refractive index is 1.5260 . The boiling point is 181-182 °C , and the density is 1.193 g/mL at 25 °C .Scientific Research Applications

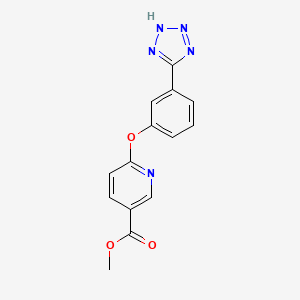

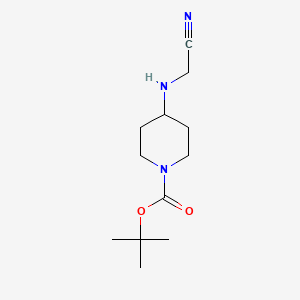

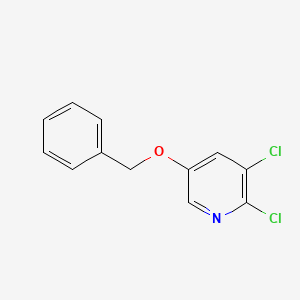

Hiyama Cross-Coupling Reactions

5-Chloro-3-ethoxy-2-methoxypyridine serves as a valuable reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling reactions . In this process, it participates in the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules.

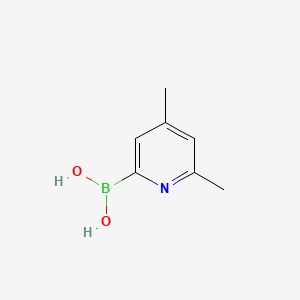

Suzuki-Miyaura Cross-Coupling

The compound also finds application in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of aryltrifluorosilanes with 5-chloro-3-ethoxy-2-methoxypyridine, leading to the formation of biaryl compounds . Such reactions are widely used in organic synthesis.

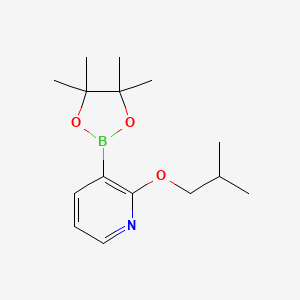

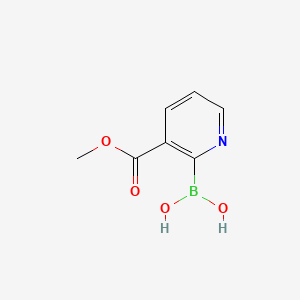

Protodeboronation

Researchers have employed 5-chloro-3-ethoxy-2-methoxypyridine in the catalytic protodeboronation of pinacol boronic esters. This process yields the targeted compounds with overall yields of around 65–66% . Protodeboronation is essential for the removal of boron groups in synthetic pathways.

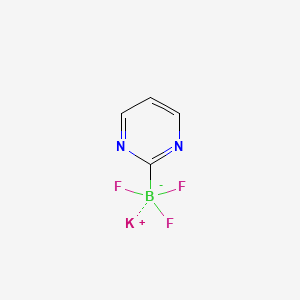

Boron Reagents in Transmetalation

Considering its boron-containing structure, this compound contributes to the field of Suzuki-Miyaura coupling. The addition of B–H over unsaturated bonds occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Over-borylation of alkynes can be problematic, but oxidative dehydroborylation methodologies have been developed to revert back to mono-borylated alkenes. The compound’s role in transmetalation processes is crucial for efficient coupling reactions .

Safety And Hazards

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish . It’s recommended to wear a self-contained breathing apparatus for firefighting if necessary . It’s also advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name |

5-chloro-3-ethoxy-2-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNYKLDTGCZLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682439 |

Source

|

| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-ethoxy-2-methoxypyridine | |

CAS RN |

1221793-67-4 |

Source

|

| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B572937.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)